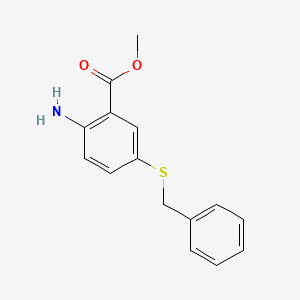

Methyl 2-amino-5-(benzylsulfanyl)benzoate

Description

Contextualization within Organic Chemistry and Chemical Biology

Methyl 2-amino-5-(benzylsulfanyl)benzoate is a derivative of anthranilic acid, an important biosynthetic precursor to the amino acid tryptophan. acadiau.ca Anthranilic acid and its derivatives are versatile building blocks in organic synthesis, utilized in the creation of dyes, fragrances, and pharmaceuticals. acadiau.ca The core structure of the target molecule is a methyl anthranilate, which provides a foundation for diverse chemical modifications.

The presence of a benzylsulfanyl group (a thioether) at the 5-position of the benzene (B151609) ring introduces a sulfur linkage, a feature of considerable interest in medicinal chemistry. Thioether-containing compounds are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The sulfur atom can participate in various non-covalent interactions, influencing the molecule's binding affinity to biological targets. Furthermore, thioethers can be oxidized to sulfoxides and sulfones, offering additional avenues for modifying the compound's electronic and steric properties.

Overview of Research Significance and Academic Trajectory

The academic trajectory of compounds structurally related to this compound is closely tied to the broader interest in developing novel therapeutic agents. Research into substituted anthranilates has led to the discovery of numerous bioactive molecules. The incorporation of a thioether moiety is a strategic design element aimed at enhancing biological activity and modulating physicochemical properties.

The synthesis of such molecules typically involves the strategic introduction of the benzylsulfanyl group onto a pre-existing anthranilate framework or the construction of the aromatic ring with the desired substituents in place. The academic focus in this area is often on the development of efficient synthetic methodologies and the subsequent evaluation of the biological properties of the resulting compounds. The exploration of structure-activity relationships (SAR) is a key aspect of this research, aiming to understand how different substituents on the aromatic ring and the thioether moiety impact the molecule's efficacy and selectivity.

Physicochemical and Spectroscopic Properties

The properties of this compound can be predicted based on the analysis of its structural components and comparison with closely related, well-characterized molecules.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₅NO₂S |

| Molecular Weight | 273.35 g/mol |

| Melting Point | Estimated 70-80 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Poorly soluble in water, soluble in organic solvents |

Note: These values are estimations based on structurally similar compounds such as methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate. sigmaaldrich.comresearchgate.net

Predicted Spectroscopic Data

The spectroscopic signature of this compound is expected to be characteristic of its functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum would likely show distinct signals for the aromatic protons, the benzylic protons of the benzylsulfanyl group, the methyl ester protons, and the amine protons. The aromatic region would exhibit complex splitting patterns due to the substitution on the benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display resonances for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the sulfur-containing substituent.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, C-S stretching of the thioether, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the methyl ester group, the benzyl (B1604629) group, and other fragments.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, leveraging established methods in organic chemistry.

One plausible approach involves the reaction of a 5-halo-substituted methyl 2-aminobenzoate (B8764639), such as methyl 2-amino-5-bromobenzoate, with benzyl mercaptan in the presence of a suitable base and a palladium or copper catalyst. This cross-coupling reaction would form the desired C-S bond.

Alternatively, the synthesis could begin with the introduction of the benzylsulfanyl group onto a suitable precursor, followed by the formation of the amino and methyl ester functionalities. The reactivity of the molecule would be dictated by its functional groups. The amino group can be acylated, alkylated, or diazotized, providing a handle for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The thioether linkage is susceptible to oxidation, which can be a useful transformation for modifying the molecule's properties.

Potential Applications in Research

Given the structural features of this compound, it holds potential for various research applications, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry: The combination of the anthranilate core and the thioether moiety suggests that this compound could be a valuable scaffold for the development of new therapeutic agents. It could be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The benzylsulfanyl group can be varied to explore its impact on biological activity, and the amino and ester groups provide sites for further modification to optimize pharmacokinetic properties.

Materials Science: Aromatic compounds with sulfur-containing functional groups can have interesting optical and electronic properties. This compound could be investigated as a building block for the synthesis of novel organic materials, such as fluorescent probes or components of organic light-emitting diodes (OLEDs). The presence of both electron-donating (amino) and potentially electron-withdrawing (after oxidation of the thioether) groups could lead to interesting charge-transfer properties.

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2S |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

methyl 2-amino-5-benzylsulfanylbenzoate |

InChI |

InChI=1S/C15H15NO2S/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 |

InChI Key |

UKVWGBXROYFEOU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)SCC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Amino 5 Benzylsulfanyl Benzoate

Established Synthetic Routes and Reaction Mechanisms

The construction of the methyl 2-amino-5-(benzylsulfanyl)benzoate scaffold relies on established principles of organic synthesis. The primary approaches involve the strategic introduction of the benzylsulfanyl group onto a pre-functionalized aminobenzoate core.

Precursor-Based Synthesis Strategies

A plausible and direct approach to the synthesis of this compound involves the S-alkylation of a thiol precursor. This strategy hinges on the availability of methyl 2-amino-5-mercaptobenzoate.

The reaction mechanism involves the deprotonation of the thiol group in methyl 2-amino-5-mercaptobenzoate by a suitable base to form a thiolate anion. This nucleophilic thiolate then attacks the electrophilic benzylic carbon of a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride), proceeding via an SN2 mechanism to form the desired thioether linkage.

Table 1: Proposed S-Alkylation for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Reagents | Product |

| Methyl 2-amino-5-mercaptobenzoate | Benzyl halide (e.g., Benzyl bromide) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | This compound |

This table presents a proposed synthetic route based on established S-alkylation reactions. Specific yields and optimized conditions for this exact transformation are not widely reported in the literature.

Another precursor-based strategy involves the esterification of 2-amino-5-(benzylsulfanyl)benzoic acid. If the parent carboxylic acid is accessible, standard esterification methods, such as Fischer-Speier esterification using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid), can be employed to yield the methyl ester.

Nucleophilic Aromatic Substitution Pathways

An alternative and powerful strategy for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction. This approach utilizes a readily available methyl 2-amino-5-halobenzoate (where the halogen is typically bromine or iodine) and couples it with benzyl mercaptan.

The catalytic cycle for this transformation, often a variant of the Buchwald-Hartwig amination adapted for C-S bond formation, generally involves the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide, forming a palladium(II) intermediate.

Ligand Exchange: The thiol (or its corresponding thiolate) coordinates to the palladium center.

Reductive Elimination: The desired aryl thioether is formed through reductive elimination, regenerating the palladium(0) catalyst.

The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.

Table 2: Proposed Palladium-Catalyzed Synthesis of this compound

| Precursor 1 | Precursor 2 | Catalyst System | Product |

| Methyl 2-amino-5-halobenzoate (X = Br, I) | Benzyl mercaptan | Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | This compound |

This table outlines a proposed synthetic pathway based on modern cross-coupling methodologies. The specific conditions would require experimental optimization.

Oxidative Ring-Opening Approaches for Benzoate (B1203000) Scaffolds

Currently, there is no established literature detailing the synthesis of this compound through oxidative ring-opening approaches of suitable cyclic precursors. This method is generally more applicable to the synthesis of complex natural products and may not be the most direct or efficient route for this particular benzoate scaffold.

Stereoselective Synthesis and Chiral Intermediate Generation

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis and the generation of chiral intermediates are not applicable in the context of its direct preparation.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and yield of the synthetic routes to this compound are highly dependent on the careful optimization of various reaction parameters, most notably the choice of solvent and catalyst.

Solvent Effects and Catalysis

For Precursor-Based S-Alkylation:

The choice of solvent plays a critical role in the S-alkylation of methyl 2-amino-5-mercaptobenzoate. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are generally preferred as they can effectively solvate the cation of the base and the thiolate nucleophile without participating in hydrogen bonding, which could hinder nucleophilicity. The choice of base is also important, with common options including potassium carbonate, sodium hydride, or organic bases like triethylamine. The optimal combination of solvent and base will depend on the specific reactivity of the substrate and the desired reaction temperature.

For Nucleophilic Aromatic Substitution Pathways:

In palladium-catalyzed cross-coupling reactions, the solvent and catalyst system are intricately linked and must be co-optimized. The solvent must be capable of dissolving the reactants, catalyst, and base, while also being stable at the required reaction temperatures. Common solvents for these types of reactions include toluene, dioxane, and tetrahydrofuran (B95107) (THF).

The catalyst system, comprising a palladium source and a ligand, is the cornerstone of this methodology. The ligand's role is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition. For C-S bond formation, bulky electron-rich phosphine (B1218219) ligands, such as Xantphos or dppf, have been shown to be effective. The choice of base, often a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate, is also critical for facilitating the catalytic cycle.

Table 3: General Solvent and Catalyst Considerations for Key Synthetic Routes

| Synthetic Route | Typical Solvents | Catalyst/Base Considerations |

| S-Alkylation | Dimethylformamide (DMF), Acetonitrile, Acetone | Base: K₂CO₃, NaH, Et₃N. Catalyst: Generally not required. |

| Palladium-catalyzed C-S Coupling | Toluene, Dioxane, Tetrahydrofuran (THF) | Catalyst: Pd(dba)₂, Pd(OAc)₂. Ligand: Xantphos, dppf. Base: NaOtBu, K₃PO₄. |

This table provides a general overview of common solvents and catalyst/base systems used in reactions analogous to the proposed syntheses.

Temperature and Reaction Time Profile Optimization

The optimization of reaction parameters such as temperature and time is critical for maximizing yield and purity while minimizing by-product formation and energy consumption. While specific optimization studies for the synthesis of this compound are not extensively detailed in the available literature, the principles can be illustrated by examining the synthesis of analogous compounds like Methyl 2-methoxy-5-aminosulfonyl benzoate. semanticscholar.orgresearchgate.netiaea.org In the synthesis of such multi-substituted benzoates, which involves steps like etherification, sulfonation, amination, and esterification, each step requires fine-tuning. semanticscholar.org

For a typical esterification step, a key factor is the reaction temperature. Higher temperatures generally increase the reaction rate but can also lead to the degradation of sensitive functional groups or the formation of unwanted side products. For instance, in related syntheses, it was found that controlling the temperature during chlorosulfonation was crucial; low temperatures led to excessively long reaction times, while high temperatures could cause hydrolysis of the sulfonyl chloride group. semanticscholar.org

Reaction time is another interdependent variable. Prolonging the reaction time does not always lead to a significant increase in yield and can increase energy costs and the potential for by-product formation. semanticscholar.orgresearchgate.net The optimal reaction time is typically determined by monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of the limiting reagent ceases. In the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, the optimized time for one of the steps was found to be 5 hours, with no significant yield improvement observed beyond this point. semanticscholar.org

The table below illustrates a hypothetical optimization profile for a synthetic step, based on principles observed in the synthesis of related substituted benzoates.

| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |

|---|---|---|---|---|

| 1 | 25 (Room Temp) | 12 | 45 | Incomplete reaction |

| 2 | 50 | 8 | 75 | Improved yield, reaction proceeds steadily |

| 3 | 70 | 5 | 92 | Optimal balance of rate and yield |

| 4 | 70 | 8 | 93 | Negligible yield increase, inefficient |

| 5 | 90 | 3 | 88 | Faster reaction, noticeable by-product formation |

Green Chemistry Principles in Synthetic Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally benign processes. This involves the careful selection of solvents, reagents, and catalysts to minimize waste and toxicity. nih.gov

Key areas for applying green chemistry include:

Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents like dichloromethane (B109758) or toluene. nih.govgoogle.com Alternative, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can reduce environmental impact.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are additive rather than substitutive where possible.

Catalysis: Utilizing catalytic reagents over stoichiometric ones reduces waste. For the esterification step, solid acid catalysts like zirconia-based systems can replace traditional mineral acids such as sulfuric acid. mdpi.com These solid catalysts are often reusable, non-corrosive, and easier to separate from the reaction mixture. mdpi.com

Alternative Reagents: The use of less toxic and more sustainable reagents is a core principle. For the methylation step in forming the ester, dimethyl carbonate represents a green alternative to more toxic reagents like dimethyl sulfate. google.comorganic-chemistry.org It is non-toxic and the main byproduct is methanol, which can often be recycled. organic-chemistry.org

Derivatization Strategies and Analog Development

The structure of this compound offers several sites for chemical modification, allowing for the development of a wide range of analogs. These include the benzylsulfanyl group, the aromatic benzoate ring, and the methyl ester function.

The sulfur atom in the benzylsulfanyl group is a key site for derivatization.

Oxidation: The sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These transformations alter the polarity, solubility, and hydrogen bonding capabilities of the molecule.

Cleavage and Re-alkylation: The benzyl group can be cleaved under reductive conditions. The resulting thiol group is a versatile handle for introducing a wide variety of other alkyl or aryl substituents, allowing for significant structural diversification.

Introducing additional substituents onto the benzoate ring can profoundly influence the molecule's electronic properties and reactivity. lumenlearning.commsu.edu The existing amino (-NH₂) and ester (-COOCH₃) groups exert opposing electronic effects. The amino group is a strong activating, ortho-, para-directing group due to its electron-donating resonance effect, while the ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org

The interplay of these groups, along with the benzylsulfanyl moiety, dictates the position of further electrophilic aromatic substitution. Adding electron-withdrawing groups (e.g., -NO₂, -CN, -Br) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electron density of the ring, affecting its reactivity and the chemical shifts in its NMR spectrum. nih.govnih.gov For example, the introduction of a bromine atom at the 5-position of a related methyl aminobenzoate derivative was shown to influence the dihedral angle of the methyl ester group relative to the aromatic ring in its crystal structure. nih.govnih.gov

| Substituent (X) | Electronic Effect | Expected Impact on Ring Reactivity | Directing Effect for Electrophilic Substitution |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Deactivating | Meta-directing |

| -Br | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho-, Para-directing |

| -CH₃ | Electron-Donating (Inductive/Hyperconjugation) | Activating | Ortho-, Para-directing |

| -OCH₃ | Strongly Electron-Donating (Resonance) | Activating | Ortho-, Para-directing |

The methyl ester group is a versatile functional handle for a variety of chemical transformations.

Hydrolysis: Basic or acidic hydrolysis can convert the methyl ester to the corresponding carboxylic acid. This introduces a new functional group that can be used for further reactions, such as amide bond formation.

Transesterification: By reacting the methyl ester with a different alcohol under acidic or basic conditions, the methyl group can be exchanged for other alkyl groups (e.g., ethyl, propyl), altering the compound's lipophilicity and steric profile. masterorganicchemistry.com

Amidation/Aminolysis: Direct reaction with amines can form amides, though this often requires harsh conditions. A more common route is the conversion of the ester to a more reactive species. For example, reaction with hydrazine (B178648) hydrate (B1144303) can transform the methyl ester into a hydrazide, which is a key intermediate for synthesizing other heterocyclic derivatives. google.comnih.gov

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarbonylative and Deoxygenative Coupling: Advanced transition-metal-catalyzed reactions can use the ester group as a leaving group in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at that position. researchgate.netacs.org

This compound can serve as a building block in the design of hybrid molecules, where two or more distinct pharmacophores are connected by a linker to create a single chemical entity. researchgate.netresearchgate.net The functional groups on the molecule—the primary amine, the carboxylic acid (after ester hydrolysis), or even the aromatic ring—can serve as attachment points for a linker.

Linker strategies can be broadly categorized:

Conjugate Hybrids: A stable linker connects the core molecule to another active molecule. The linker's length and flexibility are crucial and can be optimized. nih.gov The amino group of the title compound is a prime site for this, for example, by forming an amide bond with a linker that has a carboxylic acid terminus.

Cleavable Hybrids: The linker is designed to be cleaved under specific physiological conditions (e.g., in an acidic tumor microenvironment or by a specific enzyme), releasing the two active components.

Fused Hybrids: The core molecule is directly fused to another ring system, often sharing one or more atoms.

For instance, the primary amine could be derivatized with an isocyanate-bearing molecule, which acts as both a linker and a reactive partner, to form a urea-linked hybrid compound. nih.gov Such strategies are pivotal in medicinal chemistry for developing multifunctional agents. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 5 Benzylsulfanyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton (¹H) NMR Spectral Analysis and Assignment

A ¹H NMR spectrum for Methyl 2-amino-5-(benzylsulfanyl)benzoate would be expected to reveal distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information for assigning these signals to specific protons.

Hypothetical ¹H NMR Data Table: Without experimental data, a hypothetical table of expected chemical shifts and multiplicities can be constructed based on known values for similar structural motifs. However, this remains speculative.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons (Benzoate Ring) | 6.5 - 8.0 | d, dd |

| Aromatic Protons (Benzyl Ring) | 7.2 - 7.5 | m |

| -NH₂ Protons | Broad singlet | s (broad) |

| -S-CH₂- Protons | ~ 4.0 | s |

| -OCH₃ Protons | ~ 3.8 | s |

Carbon-13 (¹³C) NMR Spectral Analysis and Correlation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of this compound. Each unique carbon atom would produce a distinct signal, with its chemical shift indicative of its electronic environment.

Hypothetical ¹³C NMR Data Table: As with the proton NMR data, this table is a projection based on analogous structures in the absence of experimental verification.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~ 168 |

| Aromatic Carbons | 110 - 150 |

| -S-CH₂- Carbon | ~ 38 |

| -OCH₃ Carbon | ~ 52 |

Advanced Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals. These experiments reveal correlations between nuclei, allowing for a definitive mapping of the molecular structure. Regrettably, no such experimental data for this compound has been published.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups within the molecule.

Hypothetical FT-IR Data Table: This table outlines the expected vibrational frequencies for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1680 - 1710 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O | 1000 - 1300 | Stretching |

| C-S | 600 - 800 | Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic rings and the sulfur-containing moiety. A detailed analysis of these vibrational modes would require experimental data which is currently unavailable.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of organic compounds. Various MS techniques can be applied to analyze this compound.

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. wvu.edu For this compound (C15H15NO2S), HRMS is crucial for unambiguous identification by distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements. Analysis of the fragmentation patterns under HRMS conditions provides further structural confirmation, with specific fragments corresponding to different parts of the molecule, such as the benzyl (B1604629) or aminobenzoate moieties. ojp.govresearchgate.net

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Expected Major Fragments |

|---|---|---|---|

| C15H15NO2S | [M+H]⁺ | 274.0896 | Loss of methyl group (-CH3), Loss of methoxycarbonyl group (-COOCH3), Benzyl cation (C7H7⁺) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. ijprajournal.com It is the cornerstone for assessing the purity of pharmaceutical compounds and intermediates. researchgate.net In the context of this compound, LC-MS serves to separate the target compound from starting materials, by-products, and degradation products. resolvemass.capayeshdarou.ir

A typical analysis would involve a reversed-phase HPLC column, where the compound is separated based on its polarity. The eluent from the column is then introduced into the mass spectrometer. The MS detector provides the mass-to-charge ratio of the eluting peaks, confirming the identity of the main component as this compound and providing molecular weight information for any detected impurities. resolvemass.ca This dual detection provides a high degree of confidence in both the identity and purity of the synthesized compound. researchgate.net

| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Purity (%) |

|---|---|---|---|

| 5.8 | 274.1 | This compound | 99.5 |

| 3.2 | 152.1 | Methyl 2-aminobenzoate (B8764639) (Starting Material) | 0.2 |

| 7.1 | 365.1 | Dibenzyl disulfide (By-product) | 0.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for analyzing volatile and thermally stable compounds. nih.gov It can be effectively employed to monitor the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at different time points, GC-MS analysis can track the consumption of reactants and the formation of the product. researchgate.net

For a compound like this compound, its volatility and thermal stability must be considered. The primary amino group can sometimes cause peak tailing in GC analysis; therefore, a derivatization step, such as acylation, might be employed to improve chromatographic performance. vt.eduut.ac.ir The mass spectrometer detector provides confirmation of the identity of the peaks in the chromatogram, allowing for unambiguous monitoring of the reaction's progress and helping to optimize reaction conditions such as temperature and time. nih.gov

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in the crystal lattice. mdpi.com

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as Methyl 2-amino-5-bromobenzoate, provides valuable insights into the expected molecular conformation. In such analogs, the methyl ester group is often found to be nearly coplanar with the aromatic ring, a conformation stabilized by an intramolecular hydrogen bond between one of the amine hydrogens and the carbonyl oxygen.

The benzylsulfanyl group introduces additional conformational flexibility around the C-S and S-CH2 bonds. Based on crystal structures of other benzylsulfanyl-containing molecules, the two aromatic rings (benzoate and benzyl) are expected to be oriented at a significant dihedral angle to each other to minimize steric hindrance. nih.gov Intermolecular interactions, such as hydrogen bonding involving the second amine hydrogen and pi-stacking between aromatic rings, would likely play a significant role in stabilizing the crystal packing.

| Parameter | Predicted Value/Feature | Comment |

|---|---|---|

| Molecular Conformation | Non-coplanar | Significant dihedral angle expected between the two aromatic rings. |

| Intramolecular H-Bond | N-H···O=C | Stabilizes the conformation of the methyl ester group relative to the amine. |

| Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking | These forces dictate the crystal packing arrangement. |

| Key Torsion Angle | C(aryl)-S-CH2-C(benzyl) | Determines the overall spatial arrangement of the benzylsulfanyl substituent. |

Crystal Packing and Intermolecular Interactions

In the case of this compound, it is highly probable that similar intermolecular hydrogen bonds between the amino group (N-H) of one molecule and the carbonyl oxygen (C=O) of the ester group of a neighboring molecule play a significant role in its crystal lattice. Furthermore, the presence of the benzylsulfanyl group introduces other potential interactions. Analysis of compounds with a phenylsulfanylmethyl group, such as 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene, shows that C—H⋯π interactions are significant in the solid state. nih.gov In this related structure, the phenyl rings are non-coplanar, with a substantial dihedral angle between them. nih.gov

Therefore, the crystal packing of this compound is likely governed by a combination of the following interactions:

N—H⋯O Hydrogen Bonds: Forming chains or dimeric motifs.

C—H⋯π Interactions: Involving the phenyl rings of the benzyl group and the benzoate (B1203000) core.

π–π Stacking: Possible interactions between the aromatic rings of adjacent molecules.

These interactions collectively dictate the three-dimensional supramolecular architecture of the compound in its crystalline form.

Polymorphism and Crystalline Modifications Research

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science and pharmaceuticals. Each polymorph can exhibit different physical properties, including solubility, melting point, and stability.

Currently, there is a lack of published research specifically investigating the polymorphism of this compound. The existence of different crystalline modifications for this compound has not been reported. It is plausible that variations in crystallization conditions, such as solvent, temperature, and cooling rate, could lead to the formation of different polymorphs. Further research, employing techniques like differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and single-crystal X-ray diffraction, would be necessary to explore the potential polymorphic landscape of this compound.

Other Spectroscopic and Analytical Methodologies

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For organic molecules with chromophores, such as aromatic rings and carbonyl groups, these transitions typically occur in the 200-700 nm range.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring of the aminobenzoate moiety and the phenyl ring of the benzyl group. The presence of the amino group (an auxochrome) and the benzylsulfanyl group will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene or methyl benzoate. Studies on similar compounds, like ethyl 4-aminobenzoate (B8803810), show absorption spectra in various solvents, indicating the sensitivity of the electronic transitions to the polarity of the environment. researchgate.net

The expected electronic transitions for this compound would be:

π → π transitions:* Associated with the aromatic systems.

n → π transitions:* A weaker absorption band at a longer wavelength, associated with the non-bonding electrons of the oxygen and nitrogen atoms.

The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally.

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited states. Following absorption of light, a molecule can relax to the ground state by emitting a photon, a process known as fluorescence.

Derivatives of methyl aminobenzoate are known to be fluorescent. Laser-induced fluorescence (LIF) spectroscopy studies on jet-cooled methyl 4-aminobenzoate have been conducted to analyze its molecular structure and conformers. rsc.org It is anticipated that this compound would also exhibit fluorescence, likely with an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift).

Fluorescence quenching studies could also provide valuable insights into the interaction of this molecule with other chemical species (quenchers). Quenching refers to any process that decreases the fluorescence intensity of a substance. The primary mechanisms of quenching are:

Dynamic (Collisional) Quenching: The quencher deactivates the fluorophore through collisions.

Static Quenching: The quencher forms a non-fluorescent ground-state complex with the fluorophore.

By performing fluorescence quenching experiments, it would be possible to determine quenching rate constants and binding constants, providing information about the accessibility of the fluorophore to quenchers and its potential binding interactions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is an essential tool for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound, given its organic nature. A typical RP-HPLC setup would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A general HPLC method for this compound could be developed based on methods used for other aromatic sulfur-containing compounds. mdpi.com Key parameters to optimize would include:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water, possibly with a modifier like formic acid or trifluoroacetic acid. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector set at a wavelength of maximum absorbance (determined from the UV-Vis spectrum). |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

This method would allow for the determination of the purity of this compound by separating it from starting materials, by-products, and other impurities. By analyzing samples from a reaction mixture at different time points, the consumption of reactants and the formation of the product can be monitored.

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. It works on the principle that when a sample is irradiated with high-energy X-rays, atoms in the sample may emit characteristic "secondary" (or fluorescent) X-rays. Each element has a unique set of fluorescent X-rays, allowing for their identification and quantification.

In the context of this compound, XRF would be particularly useful for the quantitative analysis of sulfur. malvernpanalytical.com This can be applied in various scenarios, such as:

Confirming the presence of sulfur in the synthesized compound.

Quantifying the amount of the compound bound to a solid support or in a mixture, assuming it is the only sulfur-containing species.

Investigating binding to metal ions: If the compound is used as a ligand for metal ions, XRF can be used to determine the ratio of sulfur (from the ligand) to the metal in the resulting complex.

The advantage of XRF is that it is often fast, requires minimal sample preparation, and can be used for both solid and liquid samples. malvernpanalytical.com

Computational and Theoretical Investigations of Methyl 2 Amino 5 Benzylsulfanyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and properties of molecules. While specific DFT studies on Methyl 2-amino-5-(benzylsulfanyl)benzoate are not extensively available in the reviewed literature, the methodologies applied to structurally similar aromatic esters and amino compounds provide a framework for how such an analysis would be conducted.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. For compounds analogous to this compound, DFT calculations are typically used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. For instance, in the computational analysis of other novel compounds, DFT has been successfully used to compare theoretically optimized structures with experimental data obtained from X-ray crystallography, showing good agreement. These applications help in understanding the molecule's reactivity, stability, and potential interaction mechanisms. The calculated HOMO-LUMO energy gap, for example, is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Selection of Basis Sets and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters and electronic properties for a variety of organic structures. The selection of the computational method involves balancing accuracy with computational cost. Methodologies like these are employed to calculate properties such as bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional structure.

Molecular Structure and Conformational Analysis

The molecular structure and conformational possibilities of a molecule are critical to its function and interactions. Computational methods allow for a detailed exploration of these features.

Optimized Geometries (Bond Lengths, Angles, Torsion Angles)

For a comprehensive analysis of this compound, a data table of its calculated geometric parameters would be essential. Lacking specific published data, a hypothetical table based on typical values for similar functional groups is presented below for illustrative purposes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and not based on published experimental or computational results for the specific compound.)

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths | C-S | 1.77 |

| S-CH₂ | 1.82 | |

| C=O | 1.23 | |

| C-O (ester) | 1.36 | |

| C-N | 1.38 | |

| Bond Angles | C-S-C | 103 |

| O=C-O | 123 | |

| C-C-N | 121 | |

| Torsion Angles | C-C-S-C | ~70-90 |

| C-C-C=O | ~0 or 180 |

Conformational Equilibria and Energy Landscapes

The presence of rotatable single bonds, such as the C-S and S-CH₂ bonds in the benzylsulfanyl group, allows for multiple conformations. The free rotation of the S-benzyl ring has been noted in derivatives of thiosalicylic acid, suggesting a flexible structure. A full conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify low-energy conformers and the transition states that separate them. This analysis helps in understanding which shapes the molecule is most likely to adopt under physiological conditions.

Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions play a significant role in stabilizing specific conformations. In molecules containing both an amino group and a carbonyl group on an aromatic ring, intramolecular hydrogen bonds are common. For instance, in methyl 2-amino-5-bromobenzoate, the molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms a stable S(6) ring motif. It is highly probable that a similar intramolecular hydrogen bond exists in this compound between the amino group (N-H) and the carbonyl oxygen of the methyl ester group, influencing the planarity and orientation of the substituents. Studies on other methyl benzoate (B1203000) derivatives have also highlighted the importance of hydrogen-bonding interactions in their binding phenomena.

Spectroscopic Property Prediction and Experimental Correlation

Theoretical ¹H and ¹³C NMR Chemical Shifts

To generate the content for the article as outlined, computational studies using methodologies such as Density Functional Theory (DFT) would need to be performed on this compound. Such studies would calculate the molecule's optimized geometry, from which electronic properties and theoretical spectra could be derived. These theoretical findings would then ideally be correlated with experimental data for validation. Without such a dedicated study, any attempt to provide the requested information would be speculative and not based on scientific evidence.

Predicted Vibrational Frequencies (FT-IR, Raman)

Computational chemistry offers powerful tools for predicting the vibrational spectra (FT-IR and Raman) of molecules, providing insights into their structural characteristics. For this compound, density functional theory (DFT) calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to compute the harmonic vibrational frequencies. These theoretical calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity, which can be correlated with experimental spectra.

The predicted vibrational frequencies for this compound can be assigned to specific functional groups and vibrational modes within the molecule. Key predicted vibrational modes include:

N-H Stretching: The amino (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) rings and aliphatic C-H stretching from the methyl and methylene (B1212753) groups are predicted.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group is a prominent feature.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amino group is also predicted.

C-S Stretching: Vibrations involving the thioether linkage (C-S) are expected, though they are typically weaker.

Ring Vibrations: C-C stretching and bending vibrations within the aromatic rings.

Below is an interactive data table summarizing the predicted vibrational frequencies for key functional groups of this compound, based on computational studies of analogous compounds.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | ~3450-3500 | ~3450-3500 |

| Amino (-NH₂) | Symmetric Stretch | ~3350-3400 | ~3350-3400 |

| Aromatic C-H | Stretch | ~3050-3100 | ~3050-3100 |

| Methyl (-CH₃) | Asymmetric Stretch | ~2950-2980 | ~2950-2980 |

| Methylene (-CH₂-) | Asymmetric Stretch | ~2920-2940 | ~2920-2940 |

| Carbonyl (C=O) | Stretch | ~1680-1710 | ~1680-1710 |

| Aromatic C=C | Stretch | ~1580-1610 | ~1580-1610 |

| C-N | Stretch | ~1250-1350 | ~1250-1350 |

| C-S | Stretch | ~650-750 | ~650-750 |

Validation and Correlation with Experimental Data

A crucial step in computational spectroscopy is the validation of theoretical predictions through correlation with experimental data. The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement, a scaling factor is typically applied to the computed frequencies.

For this compound, the theoretically predicted FT-IR and Raman spectra would be compared with experimentally recorded spectra. The correlation involves matching the positions, intensities, and shapes of the predicted bands with the experimental ones. A good correlation between the scaled theoretical frequencies and the experimental frequencies confirms the accuracy of the computational model and the vibrational assignments.

Studies on similar molecules, such as 2-amino-5-bromobenzoic acid, have demonstrated a strong correlation between DFT-calculated and experimental vibrational spectra, lending confidence to the application of these methods for the title compound. Discrepancies between theoretical and experimental data can provide insights into intermolecular interactions, such as hydrogen bonding, present in the solid state but not fully accounted for in the gas-phase calculations of a single molecule.

Molecular Dynamics and Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools to investigate the interactions between a ligand, such as this compound, and a biological target, typically a protein. These studies are fundamental in drug discovery for predicting the binding mode and affinity of a compound.

The process begins with molecular docking, where the compound is placed into the binding site of a target protein to predict its preferred orientation and conformation. The scoring functions used in docking provide an estimate of the binding affinity. Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. nih.gov

For this compound, potential interactions with a target protein could include:

Hydrogen Bonds: The amino group (-NH₂) and the carbonyl oxygen of the ester group can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The benzyl (B1604629) and benzoate rings can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues.

An interactive table summarizing potential ligand-protein interactions for this compound is presented below.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amino (-NH₂) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Arginine, Lysine, Histidine, Serine, Threonine |

| π-π Stacking | Benzyl Ring, Benzoate Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Benzyl Group, Methyl Group | Alanine, Valine, Leucine, Isoleucine, Proline |

Beyond predicting binding modes, molecular simulations can provide quantitative estimates of binding thermodynamics and kinetics. nih.gov Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous techniques used to calculate the relative or absolute binding free energy (ΔG_bind) of a ligand to a protein. nih.govresearchgate.net A more negative ΔG_bind indicates a stronger and more stable interaction.

These calculations involve creating a thermodynamic cycle where the ligand is "alchemically" transformed, either by disappearing from the solvent and appearing in the binding site or by being transformed into a different ligand. While computationally intensive, these methods can yield results that are in good agreement with experimental data. nih.gov

Simulation techniques can also be employed to study the kinetics of ligand binding, providing information on the association (k_on) and dissociation (k_off) rates. rsc.org Steered Molecular Dynamics (SMD) is one such method where an external force is applied to pull the ligand out of the binding pocket, allowing for the estimation of the unbinding pathway and the forces involved. nih.gov Understanding the residence time of a drug on its target (related to k_off) is increasingly recognized as a critical factor for its efficacy.

The behavior of this compound in a biological environment is significantly influenced by its interactions with the surrounding solvent, primarily water. Molecular dynamics simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects.

The solubility and conformational preferences of the compound are dictated by the balance of interactions between the solute, solvent, and solute-solvent molecules. The amino and ester groups can form hydrogen bonds with water, enhancing solubility, while the hydrophobic benzyl and aromatic rings will influence how the molecule orients itself in an aqueous environment.

Computational methods can be used to calculate the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent. This provides a measure of its solubility. Furthermore, simulations can reveal how the presence of cosolvents or changes in pH might alter the compound's structure, charge state, and interactions with its environment, which are crucial factors for its behavior in a pharmaceutical formulation or a biological system. nih.gov

Investigation of Molecular Interactions and Biological Activity Mechanisms Non Clinical Research

Enzyme Inhibition and Modulation Studies

Studies investigating the potential of Methyl 2-amino-5-(benzylsulfanyl)benzoate to inhibit or modulate the activity of specific enzymes have not been reported. Research in this area would typically involve screening the compound against a panel of relevant enzymes to identify any inhibitory effects.

Carbonic Anhydrase Isozyme Binding and Selectivity Profiling (e.g., CA IX)

There is no available data on the binding affinity or selectivity of this compound for any carbonic anhydrase (CA) isozymes, including the tumor-associated isoform CA IX. Such an investigation would typically determine inhibition constants (Ki) to quantify the compound's potency against various CAs and establish its selectivity profile.

Thermodynamics of Enzyme-Ligand Binding

Without enzyme inhibition data, the thermodynamic parameters (such as enthalpy and entropy changes) of this compound binding to any enzyme, including carbonic anhydrases, have not been determined. Isothermal titration calorimetry (ITC) is a common technique used to elucidate the thermodynamics of enzyme-ligand interactions.

Structural Basis of Enzyme Inhibition and Ligand-Enzyme Complex Formation

The structural basis for any potential enzyme inhibition by this compound remains unknown. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be required to determine the three-dimensional structure of the compound in complex with a target enzyme, revealing the specific molecular interactions responsible for inhibition.

Protein Binding Investigations

The interaction of this compound with serum albumins, which is crucial for understanding its pharmacokinetic properties, has not been documented in published studies.

Interactions with Serum Albumins (e.g., Bovine Serum Albumin)

There is no information available regarding the binding of this compound to serum albumins like bovine serum albumin (BSA) or human serum albumin (HSA). These studies are important for determining the extent to which a compound is bound to plasma proteins, which affects its distribution and availability in the body.

Fluorescence Quenching Mechanisms in Protein Binding

As no protein binding has been reported, the mechanism by which this compound might quench the intrinsic fluorescence of proteins like serum albumin has not been investigated. Fluorescence quenching studies are often employed to characterize the binding interaction between a small molecule and a protein, and can help to distinguish between static and dynamic quenching mechanisms.

Binding Site Analysis and Importance of Key Amino Acid Residues (e.g., Tryptophan)

Detailed binding site analysis for this compound is not extensively documented in publicly available research. However, studies on similar methyl benzoate (B1203000) derivatives interacting with proteins like bovine serum albumin (BSA) have highlighted the crucial role of specific amino acid residues, particularly tryptophan, in the binding process. nih.gov The intrinsic fluorescence of tryptophan residues, such as Trp 134 and Trp 212 in BSA, allows for the study of binding interactions. nih.gov Trp 212 is situated within a hydrophobic binding pocket, while Trp 134 is located on the protein's surface. nih.gov

The interaction between methyl benzoate derivatives and tryptophan residues is often characterized by the formation of stable complexes, leading to fluorescence quenching through a static mechanism. nih.gov This suggests a 1:1 interaction where the compound binds to a site in proximity to the tryptophan residue. nih.gov The binding is thought to occur within the hydrophobic cleft of protein subdomains, where hydrogen bonding and other non-covalent interactions with tryptophan and other residues stabilize the complex. nih.gov While direct evidence for this compound is pending, the established importance of tryptophan in the binding of structurally related benzoate compounds provides a strong basis for hypothesizing its significance in the molecular interactions of this specific compound.

Antimicrobial and Antifungal Activity Mechanisms

Broad-Spectrum Antibacterial Efficacy and Strain Specificity

The specific broad-spectrum antibacterial efficacy and strain specificity of this compound have not been detailed in the available scientific literature. General studies on 2-aminobenzoic acid derivatives and related benzothiazoles have indicated potential antimicrobial activity. nih.govresearchgate.net For instance, certain novel 2-aminobenzothiazole (B30445) derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and a multi-drug resistant clinical isolate of Enterococcus faecium. nih.gov The mechanism for some of these related compounds involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov However, without specific studies on this compound, its exact spectrum of activity and the bacterial strains it is most effective against remain to be elucidated.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

While specific structure-activity relationship (SAR) studies for the antimicrobial properties of this compound are not available, general principles from related 2-aminobenzoate (B8764639) and benzothiazole (B30560) derivatives can provide insights. For antimicrobial peptoids, which mimic natural antimicrobial peptides, factors such as main chain length and hydrophobicity play a crucial role in their activity. mdpi.com Generally, longer chain lengths and increased hydrophobic surface area correlate with enhanced antimicrobial efficacy. mdpi.com

In the context of 2-aminobenzothiazole derivatives, substitutions on the benzothiazole ring have been shown to significantly influence antifungal activity. researchgate.net Molecular modeling studies have guided the design of derivatives with improved potency. researchgate.net For quinolinequinones, another class of antimicrobial compounds, the presence and position of ester groups are important for activity against Gram-positive bacteria. mdpi.com These findings suggest that the benzylsulfanyl group at the 5-position and the methyl ester at the 2-position of the aminobenzoate core in this compound are likely key determinants of its potential antimicrobial properties. Further research is needed to delineate the precise structural requirements for optimal activity in this specific compound.

Investigation of Antifungal Activities

Specific investigations into the antifungal activities of this compound are not found in the current body of research. However, related chemical structures have shown promise as antifungal agents. For example, some 2-acylated benzo- and naphthohydroquinones exhibit activity against various Candida and filamentous fungi species. mdpi.com Additionally, certain 2-aminobenzothiazole derivatives have demonstrated potent antifungal activity against clinically relevant Candida species, including Candida albicans, Candida parapsilosis, and Candida tropicalis, with some compounds showing minimal inhibitory concentration (MIC) values in the low microgram per milliliter range. researchgate.net The proposed mechanism for some of these benzothiazole derivatives involves the inhibition of fungal cytochrome P450 enzymes, such as CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol (B1671047) biosynthesis in fungi. researchgate.net Given these findings in structurally analogous compounds, it is plausible that this compound may also possess antifungal properties, though this requires experimental verification.

Other Mechanistic Biological Activity Research

Elucidation of Antiviral Mechanisms

There is currently no available research that elucidates the antiviral mechanisms of this compound. While derivatives of other heterocyclic systems, such as 2-aminobenzothiazole, have been synthesized and evaluated for a range of biological activities, specific antiviral studies on this particular compound are absent from the scientific literature. nih.gov Therefore, its potential to inhibit viral replication or interfere with other stages of the viral life cycle remains an open area for future investigation.

Anti-inflammatory and Antioxidant Action Pathways

There is currently no specific, publicly accessible research detailing the anti-inflammatory and antioxidant action pathways of this compound. Scientific investigations have not yet characterized how this particular compound may modulate inflammatory cascades or mitigate oxidative stress. General principles of related chemical structures suggest potential mechanisms, but these have not been specifically demonstrated for this compound.

Exploration of Anticancer Mechanisms

Similarly, the exploration of anticancer mechanisms for this compound is not documented in the available scientific literature. There are no published studies identifying its specific enzyme targets or detailing its modulation of cellular pathways in the context of cancer. Research on analogous compounds may offer hypotheses, but direct evidence for this specific molecule is wanting.

Due to the absence of specific research on this compound, no data tables detailing its biological activity can be provided.

Advanced Research Directions and Future Perspectives for Methyl 2 Amino 5 Benzylsulfanyl Benzoate

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of Methyl 2-amino-5-(benzylsulfanyl)benzoate can be guided by structure-activity relationship (SAR) studies on similar scaffolds. For instance, modifications to related benzothiazole-phenyl and 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogues have demonstrated that small changes to aromatic substituents can significantly impact biological activity. nih.govnih.gov For this compound, a systematic approach to designing new analogues could involve the modifications outlined in the table below.

| Modification Site | Proposed Change | Potential Impact | Rationale |

|---|---|---|---|

| Benzylsulfanyl Ring | Introduction of electron-donating or electron-withdrawing groups | Alteration of pharmacokinetic and pharmacodynamic properties | SAR studies on similar compounds show substituent effects on enzyme inhibition and metabolic stability. nih.gov |

| Amino Group (Position 2) | Acylation or conversion to other functional groups (e.g., amides, sulfonamides) | Modulation of receptor binding and target specificity | Derivatization of the amino group is a common strategy to enhance biological activity in aminobenzoate compounds. |

| Methyl Ester Group | Hydrolysis to carboxylic acid or conversion to amides | Improvement of solubility and bioavailability | Ester-to-acid or ester-to-amide conversions are standard medicinal chemistry tactics to optimize drug-like properties. |

| Thioether Linkage | Oxidation to sulfoxide (B87167) or sulfone | Enhancement of hydrogen bonding capabilities and polarity | This modification can influence molecular conformation and interaction with biological targets. |

By synthesizing and screening a library of such analogues, researchers could identify compounds with enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) profiles for various therapeutic targets.

Development of Novel Spectroscopic Probes for Biological Systems

Derivatives of aminobenzoic acid have been successfully utilized as fluorescent probes for imaging and sensing in biological systems. nih.gov The inherent fluorescence of the anthranilate core in this compound provides a foundational scaffold for the development of novel spectroscopic probes. Future research could focus on modifying the structure to create probes that respond to specific biological events or analytes.

Potential strategies include designing derivatives where the fluorescence is "turned on" or "turned off" upon binding to a specific enzyme or metal ion. For example, the benzylsulfanyl moiety could be engineered to be cleaved by a particular enzyme, leading to a change in the fluorescence of the core anthranilate structure. Such probes could be invaluable for diagnosing diseases or monitoring cellular processes in real-time.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. chemsrc.comgoogle.comsigmaaldrich.com For a compound like this compound, where experimental data may be sparse, AI and ML models can predict biological activities, toxicity, and pharmacokinetic properties.

Future research could involve:

Virtual Screening: Using computational models to screen large virtual libraries of analogues of this compound against various protein targets.

De Novo Design: Employing generative AI models to design novel molecules with optimized properties based on the core scaffold. chemsrc.com

Predictive Modeling: Training ML algorithms on datasets of similar compounds to predict the activity of new derivatives before their synthesis, saving time and resources. prepchem.com

These computational approaches can help prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.

Exploration of Unconventional Synthetic Pathways and Sustainable Chemistry

Modern chemical synthesis is increasingly focused on developing environmentally friendly and sustainable processes. chemicalbook.comnih.govresearchgate.net Traditional multi-step syntheses of aminobenzoic acid derivatives often rely on harsh reagents and produce significant waste. chemicalbook.com Future research on the synthesis of this compound could explore greener alternatives.

| Approach | Description | Potential Benefits |

|---|---|---|

| Biocatalysis | Utilizing enzymes to catalyze key steps in the synthesis. | High selectivity, mild reaction conditions, and reduced environmental impact. chemicalbook.com |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved safety, efficiency, and scalability. |

| Use of Green Solvents | Replacing traditional organic solvents with more environmentally benign alternatives like water or ionic liquids. | Reduced toxicity and pollution. nih.gov |

| Catalytic C-H Activation | Directly functionalizing C-H bonds to build the molecular scaffold. | Fewer synthetic steps and less waste generation. |

These innovative synthetic methods could lead to more efficient, cost-effective, and sustainable production of this compound and its derivatives.

Mechanistic Elucidation of Emerging Biological Activities and Target Identification

The structural components of this compound suggest several potential biological activities. The benzothiazole (B30560) scaffold, which is structurally related, is known to be present in compounds that act as monoamine oxidase (MAO) inhibitors. nih.govnih.gov MAO inhibitors are used in the treatment of depression and Parkinson's disease. drugs.commayoclinic.org

Future research should focus on screening this compound and its analogues against a panel of biological targets, including MAO-A and MAO-B. If activity is found, subsequent studies would be necessary to elucidate the mechanism of action. This would involve techniques such as enzyme kinetics, X-ray crystallography of the compound bound to its target protein, and cell-based assays to understand its effects on cellular pathways. Identifying the specific molecular targets and understanding the mechanism of action are crucial steps in developing this compound into a potential therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-5-(benzylsulfanyl)benzoate, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, solvent-free grinding of intermediates with aldehydes (e.g., in agate mortar under reflux) is effective for forming sulfanyl-acetohydrazide derivatives, as demonstrated in analogous benzoate syntheses . Reaction progress can be monitored via TLC using chloroform:methanol (7:3) as the mobile phase. Post-reaction, ice-water quenching isolates the product. Yield optimization may require adjusting equivalents of hydrazine hydrate (1.2 eq) and extended reflux times (4+ hours).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm regiochemistry of the benzylsulfanyl and amino groups via H and C NMR chemical shifts (e.g., aromatic protons at δ 6.5–8.0 ppm).

- HPLC: Use C18 columns with acetonitrile/water gradients to assess purity. Retention times can be compared to standards (e.g., sulfonamide analogs) .

- X-ray Crystallography: For unambiguous structural confirmation, employ SHELX or WinGX/ORTEP for refinement. SHELXL is recommended for small-molecule refinement due to its robustness with twinned data .

Q. How can researchers ensure compound purity during synthesis?

Methodological Answer: Combine multiple techniques:

- TLC: Monitor reaction progress and isolate pure fractions using chloroform:methanol (7:3).

- HPLC: Quantify impurities with a C18 column and UV detection (e.g., 254 nm).

- Recrystallization: Use ethanol/water mixtures to remove unreacted precursors. Purity >95% is achievable with iterative cycles .

Advanced Research Questions

Q. How do substituents (e.g., benzylsulfanyl vs. trifluoromethylsulfanyl) influence the compound’s reactivity or biological activity?

Methodological Answer: Comparative studies using analogs (e.g., 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate) reveal substituent effects:

- Electron-withdrawing groups (e.g., -CF) reduce nucleophilicity at the amino group, altering reactivity in amidation or alkylation.

- Benzylsulfanyl enhances lipophilicity, potentially improving membrane permeability in cellular assays.

Use DFT calculations (e.g., Gaussian) to model electronic effects and correlate with experimental results (e.g., reaction rates, logP) .

Q. What computational approaches are suitable for studying reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states and activation energies for sulfanyl-group substitutions. B3LYP/6-31G(d) is a common basis set.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways.

- Software: ORCA or Gaussian for calculations; PyMOL for visualizing molecular interactions .

Q. How should researchers address contradictions between spectroscopic data and expected structures?

Methodological Answer:

- Cross-validate techniques: Combine H NMR, C NMR, and HRMS to resolve ambiguities (e.g., overlapping aromatic signals).

- Crystallography: Resolve regiochemistry disputes via single-crystal X-ray diffraction. SHELXD is robust for phasing challenges .

- Isotopic labeling: Introduce N or H to track amino-group reactivity in ambiguous cases .

Q. What in vitro assays are appropriate for evaluating bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

- Kinetic assays: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to test esterase inhibition. Monitor absorbance at 405 nm.

- Dose-response curves: Determine IC values via nonlinear regression (GraphPad Prism).

- Enzyme sources: Recombinant enzymes (e.g., BSMT homologs) expressed in E. coli ensure reproducibility .

Q. How can researchers design comparative studies with structural analogs?

Methodological Answer:

- Library synthesis: Prepare derivatives with varying substituents (e.g., alkylsulfanyl, halogens) using parallel synthesis.

- SAR analysis: Corrogate substituent effects with logP, polar surface area, and bioactivity data.

- Crystallographic comparisons: Analyze packing motifs (e.g., π-π interactions) using Mercury software to explain solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.